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Compound of Interest

Compound Name: Acromelic acid D

Cat. No.: B15387709 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Acromelic acid D is a potent neuroexcitatory amino acid belonging to the kainoid class of

compounds. First isolated from the poisonous mushroom Clitocybe acromelalga, this molecule

and its analogs have garnered significant interest within the neuroscience community for their

specific and potent interactions with glutamate receptors. This technical guide provides a

comprehensive overview of the molecular characteristics, biological activity, and proposed

mechanisms of action of Acromelic acid D, intended to serve as a resource for researchers in

neuropharmacology and drug development.

Molecular Profile
Acromelic acid D possesses a unique chemical structure that underpins its potent biological

activity. Its molecular formula and weight have been determined through mass spectrometry

and nuclear magnetic resonance studies.
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Property Value

Molecular Formula C₁₃H₁₄N₂O₆

Molecular Weight 294.26 g/mol

IUPAC Name

5-[(3S,4S,5S)-5-carboxy-4-

(carboxymethyl)pyrrolidin-3-yl]pyridine-2-

carboxylic acid

CAS Number 102329-71-5

Biological Activity and Mechanism of Action
Acromelic acid D exerts its potent neuroexcitatory effects primarily through its interaction with

ionotropic glutamate receptors, specifically a subtype of non-NMDA receptors. Evidence

suggests that Acromelic acid D is a potent agonist at these receptors, leading to neuronal

depolarization and an increase in intracellular calcium concentration. The influx of calcium ions

is a critical event that triggers downstream signaling cascades, ultimately leading to the

observed neurotoxic effects. While the precise subunit composition of the receptor most

sensitive to Acromelic acid D is still under investigation, it appears to be distinct from those

activated by kainate and AMPA.

Proposed Signaling Pathway
The binding of Acromelic acid D to its target glutamate receptor subtype initiates a cascade of

intracellular events. The primary event is the opening of the ion channel, leading to a significant

influx of Ca²⁺. This elevation in intracellular calcium can activate a variety of downstream

effectors, including protein kinases, phosphatases, and proteases, which can contribute to

excitotoxicity and neuronal cell death.
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Proposed signaling pathway of Acromelic acid D.

Experimental Protocols
Isolation of Acromelic Acid D from Clitocybe
acromelalga
The following is a summarized protocol for the isolation of Acromelic acid D, based on

established methods.

1. Extraction:

Fresh or lyophilized fruiting bodies of C. acromelalga are homogenized and extracted with

70% ethanol.

The extract is filtered and concentrated under reduced pressure.

2. Ion-Exchange Chromatography:

The concentrated extract is applied to a Dowex 50W-X8 (H⁺ form) column.

The column is washed with water to remove neutral and acidic compounds.

Amino acids, including acromelic acids, are eluted with 2M NH₄OH.

3. Further Chromatographic Purification:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b15387709?utm_src=pdf-body-img
https://www.benchchem.com/product/b15387709?utm_src=pdf-body
https://www.benchchem.com/product/b15387709?utm_src=pdf-body
https://www.benchchem.com/product/b15387709?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15387709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The amino acid fraction is subjected to further purification using a series of chromatographic

techniques, which may include:

Dowex 1-X4 (acetate form) chromatography.

Sephadex G-10 gel filtration.

High-performance liquid chromatography (HPLC) on a C18 column.

4. Isolation and Identification:

Fractions are monitored by thin-layer chromatography (TLC) or HPLC.

Fractions containing Acromelic acid D are pooled, concentrated, and crystallized.

The structure is confirmed using spectroscopic methods (¹H-NMR, ¹³C-NMR, and MS).

Potential Synthesis of Acromelic Acid D
While a specific total synthesis for Acromelic acid D is not widely published, synthetic

strategies for analogous kainoids can be adapted. A plausible retrosynthetic approach would

involve the stereoselective construction of the substituted pyrrolidine ring and subsequent

coupling to a functionalized pyridine precursor. Key synthetic steps would likely include

asymmetric catalysis to establish the stereocenters of the pyrrolidine core.

Biological Evaluation: Neurotoxicity Assay
The neurotoxic effects of Acromelic acid D can be quantified using primary neuronal cultures.

1. Cell Culture:

Primary cortical or spinal cord neurons are isolated from embryonic rodents and cultured in

appropriate media.

2. Compound Treatment:

After a specified number of days in vitro (DIV), neurons are treated with varying

concentrations of Acromelic acid D.
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3. Assessment of Cell Viability:

MTT Assay: Measures the metabolic activity of viable cells.

LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the

culture medium.

4. Data Analysis:

Dose-response curves are generated to determine the EC₅₀ (half-maximal effective

concentration) for neurotoxicity.

Biological Evaluation: Glutamate Receptor Binding
Assay
Competitive binding assays can be used to determine the affinity of Acromelic acid D for

glutamate receptor subtypes.

1. Membrane Preparation:

Synaptosomal membranes are prepared from specific brain regions (e.g., cortex,

hippocampus) of rodents.

2. Binding Reaction:

Membranes are incubated with a radiolabeled ligand (e.g., [³H]kainate or [³H]AMPA) in the

presence of varying concentrations of unlabeled Acromelic acid D.

3. Separation and Detection:

Bound and free radioligand are separated by rapid filtration.

The amount of radioactivity bound to the membranes is quantified by liquid scintillation

counting.

4. Data Analysis:
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Inhibition curves are generated to calculate the IC₅₀ (half-maximal inhibitory concentration) of

Acromelic acid D, from which the binding affinity (Ki) can be derived.

Conclusion
Acromelic acid D remains a molecule of significant interest due to its potent and selective

action on a specific population of glutamate receptors. Its unique pharmacological profile

makes it a valuable tool for probing the structure and function of these receptors and for

investigating the mechanisms of excitotoxicity. Further research into its specific molecular

targets and downstream signaling pathways will undoubtedly provide deeper insights into the

complex processes of neurotransmission and neuronal injury, and may inform the development

of novel therapeutic agents for neurological disorders.

To cite this document: BenchChem. [Acromelic Acid D: A Technical Overview of a Potent
Neurotoxin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15387709#acromelic-acid-d-molecular-formula-and-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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